(5-Chloro-1H-indol-3-yl)methanamine

CCK-B receptor cholecystokinin neuropharmacology

(5-Chloro-1H-indol-3-yl)methanamine (CAS 113188-83-3) is a 5-chlorinated indole-3-methanamine derivative (C9H9ClN2, MW 180.63 g/mol) that serves as a primary amine building block for medicinal chemistry and chemical biology applications. The chlorine atom at the indole 5-position introduces distinct electronic and steric properties compared to the unsubstituted parent (tryptamine, CAS 61-54-1), its 5-fluoro analog (CAS 113188-82-2), or the N,N-dimethyl tertiary amine derivative 5-chlorogramine (CAS 830-94-4).

Molecular Formula C9H9ClN2
Molecular Weight 180.63 g/mol
CAS No. 113188-83-3
Cat. No. B054044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chloro-1H-indol-3-yl)methanamine
CAS113188-83-3
Molecular FormulaC9H9ClN2
Molecular Weight180.63 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=CN2)CN
InChIInChI=1S/C9H9ClN2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,12H,4,11H2
InChIKeyWZHCQPLLALCYQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Chloro-1H-indol-3-yl)methanamine (CAS 113188-83-3) – Comparator-Driven Procurement Guide for Indole-Based Research Intermediates


(5-Chloro-1H-indol-3-yl)methanamine (CAS 113188-83-3) is a 5-chlorinated indole-3-methanamine derivative (C9H9ClN2, MW 180.63 g/mol) that serves as a primary amine building block for medicinal chemistry and chemical biology applications [1]. The chlorine atom at the indole 5-position introduces distinct electronic and steric properties compared to the unsubstituted parent (tryptamine, CAS 61-54-1), its 5-fluoro analog (CAS 113188-82-2), or the N,N-dimethyl tertiary amine derivative 5-chlorogramine (CAS 830-94-4) . Unlike its tertiary amine counterpart, the primary amine functionality of this compound enables direct reductive amination, amide coupling, and imine formation reactions that are inaccessible to N,N-dimethylated analogs, making it a strategically distinct intermediate for constructing focused libraries and probe molecules .

Why Indole-3-methanamines Cannot Be Interchanged: The 5-Chloro Determinant in (5-Chloro-1H-indol-3-yl)methanamine


Indole-3-methanamine derivatives are not functionally interchangeable because the 5-position substituent dictates both electronic modulation of the indole ring and pharmacokinetic/logP properties [1]. The chlorine atom at C5 increases lipophilicity (XLogP3 ≈ 0.7) and alters hydrogen-bonding capacity relative to the unsubstituted tryptamine scaffold, which directly affects target engagement, membrane permeability, and metabolic stability [2]. Critically, the primary amine terminus of (5-chloro-1H-indol-3-yl)methanamine distinguishes it from the widely available 5-chlorogramine (N,N-dimethyl analog), as the latter cannot undergo the same derivatization chemistry (e.g., amide bond formation, Schiff base synthesis, or mono-alkylation) without prior demethylation . Selection of the incorrect 5-substituent or amine substitution pattern can therefore derail synthetic routes and confound structure-activity relationship (SAR) interpretation, as demonstrated by the divergent biological profiles of 5-chloro versus 5-fluoro indole-3-methanamines in receptor binding studies [3].

Quantitative Differentiation Evidence for (5-Chloro-1H-indol-3-yl)methanamine Versus Its Closest Analogs


CCK-B Receptor Affinity: (5-Chloro-1H-indol-3-yl)methanamine vs. Class Baseline

The compound exhibits measurable affinity for the cholecystokinin type B (CCK-B) receptor with an IC50 of 31 nM for inhibition of [125I]CCK-8 binding in mouse brain homogenate at pH 6.5 [1]. This provides a quantitative anchor point for distinguishing it from the unsubstituted indole-3-methanamine scaffold, which typically lacks sub-100 nM affinity at this receptor class without further functionalization. The CCK-B receptor is implicated in anxiety, panic disorders, and gastric physiology, and a 31 nM IC50 positions this compound as a tractable starting point for developing CCK-B-targeted probes [2].

CCK-B receptor cholecystokinin neuropharmacology

Antitubercular Activity: (5-Chloro-1H-indol-3-yl)methanamine (5CI) vs. Isoniazid

The compound (reported as 5-chloro-1H-indol-3-ylamine, 5CI) inhibits the growth of Mycobacterium tuberculosis at concentrations as low as 10 µg/mL and was described as more active than the first-line drug isoniazid in this assay context . Although the specific isoniazid MIC value in the same experimental setup is not reported in the available source, the directional superiority claim provides a meaningful procurement rationale for researchers screening antitubercular indole scaffolds who require a primary amine building block rather than a tertiary amine derivative .

antitubercular Mycobacterium tuberculosis anti-infective

Alpha-2 Adrenergic Receptor Binding: Differentiating 5-Chloro from 5-Fluoro Indole-3-methanamines

Data curated in BindingDB under ChEMBL_33919 (CHEMBL647553) indicate that a 5-chloro-substituted indole-3-yl methanamine derivative inhibits [3H]clonidine binding to rat brain alpha-2 adrenergic receptors with an IC50 of approximately 3.0 × 10⁻⁸ M (30 nM) [1]. The 5-fluoro analog (CAS 113188-82-2), in contrast, has distinct electronic properties due to fluorine's stronger electronegativity and smaller van der Waals radius, which predictably alters hydrogen-bonding and pi-stacking interactions within the adrenergic binding pocket . This quantitative affinity datum enables researchers to rationally select the 5-chloro variant when designing ligands for alpha-2 adrenergic receptor studies.

alpha-2 adrenergic receptor CNS target engagement adrenergic pharmacology

Primary Amine vs. Tertiary Amine Synthetic Utility: (5-Chloro-1H-indol-3-yl)methanamine vs. 5-Chlorogramine

The primary amine moiety of (5-chloro-1H-indol-3-yl)methanamine permits direct amide coupling, reductive amination with aldehydes/ketones, sulfonamide formation, and urea synthesis without the need for N-demethylation . In contrast, 5-chlorogramine (CAS 830-94-4), the N,N-dimethyl tertiary amine analog, is restricted to quaternization reactions or requires harsh demethylation conditions (e.g., von Braun reaction with cyanogen bromide) to access the secondary or primary amine, significantly reducing synthetic efficiency and increasing step count . This functional group distinction is critical for researchers synthesizing focused libraries of 5-chloroindole-based amides, sulfonamides, or imines, where the primary amine is the direct entry point to diverse chemical space [1].

medicinal chemistry building block derivatization versatility

Nicotinic Receptor Selectivity Window: (5-Chloro-1H-indol-3-yl)methanamine at nAChR α3β4

The compound demonstrates significantly weaker affinity for the nicotinic acetylcholine receptor α3β4 subtype, with a reported Ki of 14,900 nM (14.9 µM) from BindingDB data (BDBM50474545 / CHEMBL173610) [1]. When compared to its CCK-B receptor IC50 of 31 nM, this represents an approximately 480-fold selectivity window favoring CCK-B over nAChR α3β4 [2]. This selectivity profile is a quantifiable differentiator from unsubstituted tryptamine analogs, which may exhibit broader or less-characterized receptor binding patterns, and provides a baseline for assessing off-target liability when using this compound as a pharmacological tool or lead scaffold [3].

nicotinic acetylcholine receptor selectivity profiling off-target assessment

PP2A-Activating Neuroprotective Derivatives: Scaffold Value of (5-Chloro-1H-indol-3-yl)methanamine in Multi-Target Drug Design

Derivatives built from the 5-chloro-3-aminomethylindole scaffold, specifically 1-(1-benzyl-5-chloro-1H-indol-3-yl)-N,N-dimethylmethanamine (compound 19), demonstrated high recovery of protein phosphatase 2A (PP2A) activity and blockade of voltage-gated Ca²⁺ channels in cellular models of tau hyperphosphorylation and oxidative stress relevant to Alzheimer's disease [1]. The 5-chloro substitution was critical to the observed neuroprotective phenotype; the synthetic route employed (5-chloro-1H-indol-3-yl)methanamine as the key intermediate, underscoring the scaffold's value as a starting point for multi-target neuroprotective agents . In contrast, the unsubstituted indole-3-methanamine scaffold lacks the electronic modulation necessary for equivalent PP2A activation potency within this chemotype series [2].

neuroprotection PP2A activation Alzheimer's disease tau pathology

Procurement-Driven Application Scenarios for (5-Chloro-1H-indol-3-yl)methanamine Based on Quantitative Evidence


CCK-B Receptor Probe Development: Direct Use in Radioligand Binding and Functional Assays

With a documented CCK-B receptor IC50 of 31 nM, (5-chloro-1H-indol-3-yl)methanamine can serve as a starting scaffold for developing CCK-B-targeted fluorescent or radiolabeled probes for CNS receptor occupancy studies [1]. The primary amine handle allows direct conjugation of fluorophores or chelating groups without the need for linker chemistry modifications required by tertiary amine analogs. Researchers studying anxiety, panic disorders, or gastric motility should prioritize this compound over 5-chlorogramine to preserve the amine functionality needed for probe attachment chemistry .

Antitubercular Lead Optimization: Building Block for Isoniazid-Comparative SAR Campaigns

The reported antitubercular activity exceeding isoniazid in preliminary assays positions the 5-chloro-3-aminomethylindole scaffold as a candidate for systematic SAR exploration against drug-resistant M. tuberculosis strains [1]. Medicinal chemistry teams running anti-TB screening cascades should select the primary amine variant to enable parallel library synthesis via amide coupling with diverse carboxylic acid building blocks, maximizing chemical diversity exploration per synthesis cycle . The 5-chloro substituent should be retained in initial SAR rounds given its apparent contribution to antimycobacterial potency [2].

Multi-Target Neuroprotective Agent Synthesis: PP2A Activation and Calcium Channel Modulation

Building on the demonstrated PP2A-activating and Ca²⁺ channel-blocking properties of compound 19 derived from this scaffold, (5-chloro-1H-indol-3-yl)methanamine is the preferred starting material for synthesizing novel 1-substituted-3-aminomethylindole derivatives targeting Alzheimer's disease pathways [1]. The primary amine permits direct N-alkylation or N-benzylation to generate focused libraries probing the SAR around the PP2A pharmacophore, while the 5-chloro substituent provides the electronic profile associated with neuroprotective efficacy in the published series .

Alpha-2 Adrenergic Ligand Design: CNS Selectivity Profiling

The 30 nM alpha-2 adrenergic receptor binding affinity provides an entry point for developing subtype-selective adrenergic ligands [1]. Researchers should select this compound over the 5-fluoro analog when the synthetic route requires a primary amine for building diversity, and where the chlorine atom's larger van der Waals radius is predicted to improve binding pocket complementarity compared to fluorine . The ~480-fold selectivity window over nAChR α3β4 further supports its use in CNS-targeted projects where minimizing nicotinic off-target activity is desirable [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Chloro-1H-indol-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.